PDE7A1 Inhibitory Potency: Direct Head-to-Head Comparison Across 2-Thioether Quinazolinone Analogs in a Single Patent Series
In a head-to-head comparison within the same patent (US9796687) and identical scintillation proximity assay format, 2-benzylsulfanyl-3-phenylquinazolin-4-one (Compound 21) inhibited human recombinant PDE7A1 with an IC₅₀ of 600 nM [1]. This places it at an intermediate potency position within the series: 6-fold less potent than the neopentylthio analog Compound 5 (IC₅₀ = 100 nM) [2], 3-fold less potent than the cyclohexylmethylthio analog Compound 1 (IC₅₀ = 200 nM) [3], yet 1.33-fold more potent than the 2-pyridylmethylthio analog Compound 23 (IC₅₀ = 800 nM) [4]. The benzylthio substituent thus occupies a defined potency niche within the 2-thioether SAR landscape.
| Evidence Dimension | PDE7A1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 600 nM |
| Comparator Or Baseline | Compound 5 (neopentylthio): IC₅₀ = 100 nM; Compound 1 (cyclohexylmethylthio): IC₅₀ = 200 nM; Compound 23 (2-pyridylmethylthio): IC₅₀ = 800 nM |
| Quantified Difference | 6-fold less potent than Compound 5; 3-fold less potent than Compound 1; 1.33-fold more potent than Compound 23 |
| Conditions | Inhibition of human recombinant PDE7A1 using [³H]AMP as substrate; scintillation proximity assay; 20 min incubation; all compounds tested within the same patent (US9796687) and curated in BindingDB |
Why This Matters
This quantitative ranking enables precise selection: researchers prioritizing maximal PDE7A potency should select Compound 5 (100 nM), while those requiring the benzyl aromatic moiety for additional pharmacological properties (e.g., potential CNS penetration or metabolic stability) may accept the 600 nM potency of Compound 21 as an informed trade-off.
- [1] BindingDB Entry BDBM350899. 2-Benzylthio-3-phenyl-4-oxo-3,4-dihydroquinazoline (US9796687, Compound 21). IC50: 600 nM for Human PDE7A1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=350899 View Source
- [2] BindingDB Entry BDBM350888. 3-Phenyl-2-neopentylthio-4-oxo-3,4-dihydroquinazoline (US9796687, Compound 5). IC50: 100 nM for Human PDE7A1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=350888 View Source
- [3] BindingDB Entry BDBM350886. 2-Cyclohexylmethylthio-3-phenyl-4-oxo-3,4-dihydroquinazoline (US9796687, Compound 1). IC50: 200 nM for Human PDE7A1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=350886 View Source
- [4] BindingDB Entry BDBM350900. 3-Phenyl-2-(2-pyridylmethylthio)-4-oxo-3,4-dihydroquinazoline (US9796687, Compound 23). IC50: 800 nM for Human PDE7A1. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=350900 View Source
